molecular formula C19H27N3O10 B12384999 Ac4ManNDAz

Ac4ManNDAz

Cat. No.: B12384999
M. Wt: 457.4 g/mol
InChI Key: UZYLHDJBFVVKBM-GAMQSXCYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ac4ManNDAz is synthesized by incorporating a diazirine group into a mannose derivative. The synthesis involves multiple steps, including the protection of hydroxyl groups, introduction of the diazirine moiety, and subsequent deprotection. The acetyl-protecting groups on all hydroxyl groups reduce the polarity of the compound, allowing it to readily enter cells where it is deprotected to ManNDAz .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar steps as in laboratory synthesis. The process includes the protection of functional groups, introduction of the diazirine group, and purification to achieve high purity (≥98%) .

Chemical Reactions Analysis

Types of Reactions

Ac4ManNDAz undergoes photo-crosslinking reactions upon UV irradiation. The diazirine group is activated to a reactive carbene that covalently crosslinks to nearby molecules .

Common Reagents and Conditions

    Reagents: UV light, cell-permeable solvents (e.g., ethanol, DMSO)

    Conditions: UV irradiation at approximately 350 nm

Major Products Formed

The major products formed from the photo-crosslinking reactions are covalent complexes between this compound and nearby glycoproteins or glycolipids .

Scientific Research Applications

Ac4ManNDAz is widely used in scientific research for studying glycoprotein and glycolipid interactions. Its applications include:

Mechanism of Action

Ac4ManNDAz exerts its effects through photo-crosslinking. Once inside the cell, it is metabolized and incorporated into cell surface glycoproteins as a photo-crosslinking sialic acid analog. Upon UV irradiation, the diazirine group is activated to a reactive carbene that covalently crosslinks to nearby molecules, capturing glycoprotein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac4ManNDAz is unique due to its high cell permeability and efficiency in competing with endogenous sialic acid for incorporation into cell surface glycoproteins. Its ability to form stable covalent crosslinks under UV light makes it a valuable tool for studying molecular interactions .

Properties

Molecular Formula

C19H27N3O10

Molecular Weight

457.4 g/mol

IUPAC Name

[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[3-(3-methyldiazirin-3-yl)propanoylamino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C19H27N3O10/c1-9(23)28-8-13-16(29-10(2)24)17(30-11(3)25)15(18(32-13)31-12(4)26)20-14(27)6-7-19(5)21-22-19/h13,15-18H,6-8H2,1-5H3,(H,20,27)/t13-,15+,16-,17-,18?/m1/s1

InChI Key

UZYLHDJBFVVKBM-GAMQSXCYSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CCC2(N=N2)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC2(N=N2)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.